5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide
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Overview
Description
“5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a prop-2-yn-1-yl group, along with an oxo group at the 5-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrole, the pyrrolidine ring can be formed through hydrogenation or other ring-closing reactions.
Introduction of the Thiophen-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with the pyrrolidine ring.
Addition of the Prop-2-yn-1-yl Group: This can be achieved through an alkylation reaction using a prop-2-yn-1-yl halide.
Oxidation to Form the Oxo Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the oxo group or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrrolidine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide” would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(prop-2-yn-1-yl)-1-[(phenyl)methyl]pyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
5-oxo-N-(prop-2-yn-1-yl)-1-[(furan-2-yl)methyl]pyrrolidine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in “5-oxo-N-(prop-2-yn-1-yl)-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxamide” imparts unique electronic and steric properties, which may influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic substituents.
Properties
IUPAC Name |
5-oxo-N-prop-2-ynyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-5-14-13(17)10-7-12(16)15(8-10)9-11-4-3-6-18-11/h1,3-4,6,10H,5,7-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFODHZJOWHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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